molecular formula C19H13BrN4O5 B15026428 4-bromo-N-[2-(5-nitro-2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

4-bromo-N-[2-(5-nitro-2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B15026428
M. Wt: 457.2 g/mol
InChI Key: KAILKZVQOMCMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N-[2-(5-NITROFURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a quinazoline ring, and a benzamide group, making it a molecule of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[2-(5-NITROFURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, Fe/HCl

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Formation of furan epoxides or furans with additional oxygen functionalities.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-BROMO-N-[2-(5-NITROFURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-N-[2-(5-NITROFURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves its interaction with biological macromolecules:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H13BrN4O5

Molecular Weight

457.2 g/mol

IUPAC Name

4-bromo-N-[2-(5-nitrofuran-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C19H13BrN4O5/c20-12-7-5-11(6-8-12)18(25)22-23-17(15-9-10-16(29-15)24(27)28)21-14-4-2-1-3-13(14)19(23)26/h1-10,17,21H,(H,22,25)

InChI Key

KAILKZVQOMCMHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.